5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

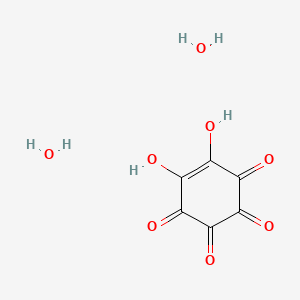

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate: rhodizonic acid dihydrate , is a chemical compound with the molecular formula C6H6O8 . It is a red crystalline solid that is highly soluble in water and exhibits strong acidic properties. This compound is notable for its ability to form colorful salts, which are often used in analytical chemistry for detecting and quantifying metal ions .

準備方法

Synthetic Routes and Reaction Conditions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate can be synthesized through various chemical reactions. One common method involves the reaction of nitroacetic acid with phenol to produce rhodizonic acid, which is then hydrated to form the dihydrate . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality .

化学反応の分析

Types of Reactions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to form less oxidized derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various chlorinated species, while reduction reactions may produce simpler hydroxy derivatives .

科学的研究の応用

Analytical Chemistry

Rhodizonic acid dihydrate is utilized in analytical chemistry for the detection and quantification of various metal ions. Its ability to form complexes with metals makes it valuable for:

- Colorimetric Analysis : The formation of colored complexes with metal ions allows for visual detection and quantification.

Biological Research

Recent studies have indicated that rhodizonic acid dihydrate exhibits biological activities that can be harnessed in pharmacological research:

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Potential : The compound's structure suggests it may have antioxidant properties, which can be explored for therapeutic applications in oxidative stress-related diseases.

Material Science

In material science, rhodizonic acid dihydrate can be investigated for its potential use in:

- Polymer Chemistry : Its chemical reactivity can be explored to develop new polymers with enhanced properties.

- Nanomaterials : The synthesis of nanomaterials using rhodizonic acid as a precursor could lead to innovative applications in electronics and photonics.

Case Study 1: Metal Ion Detection

A study published in the Journal of Analytical Chemistry demonstrated the efficacy of rhodizonic acid dihydrate in detecting lead ions in water samples. The method involved creating a colored complex that could be measured spectrophotometrically, providing a sensitive and rapid detection technique.

Case Study 2: Antimicrobial Properties

Research published in Phytotherapy Research evaluated the antimicrobial effects of rhodizonic acid dihydrate against several pathogens. The findings indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a natural preservative or therapeutic agent.

作用機序

The mechanism of action of 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. The compound can lose hydrogen cations from its hydroxyl groups, forming hydrogen rhodizonate and rhodizonate anions, which are aromatic and symmetric . These anions can interact with various molecular targets, including metal ions and biological macromolecules, influencing their activity and function .

類似化合物との比較

Similar Compounds

Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione): Another oxocarbon acid with similar redox properties.

Croconic Acid (4,5-dihydroxy-4-cyclopentene-1,2,3-trione): Known for its use in dye production and similar chemical behavior.

Deltic Acid (2,3-dihydroxycycloprop-2-en-1-one): Exhibits similar reactivity in biochemical assays.

Uniqueness

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate is unique due to its highly symmetrical structure and ability to form stable, colorful salts. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .

生物活性

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate, commonly known as rhodizonic acid dihydrate (CAS No. 118-76-3), is a chemical compound with significant biological and chemical properties. This compound is notable for its potential applications in various fields including analytical chemistry and medicinal research. This article focuses on the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

Rhodizonic acid dihydrate has the molecular formula C6H6O8 and a molecular weight of approximately 206.11 g/mol. The compound is characterized by its unique structure which includes multiple hydroxyl and carbonyl groups, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H6O8 |

| Molecular Weight | 206.11 g/mol |

| Density | 2.246 g/cm³ |

| Melting Point | 255-257 °C |

| Boiling Point | 346.7 °C |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that rhodizonic acid exhibits antioxidant activity due to its ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation, suggesting potential protective effects against cellular damage .

Metal Ion Complexation

Rhodizonic acid is known for its ability to form stable complexes with various metal ions, which can enhance its biological activity. For instance, it has been utilized in assays to detect metals such as lead and barium due to its chelating properties. The sodium rhodizonate test is a notable application for detecting gunshot residue, highlighting its importance in forensic science .

Antimicrobial Activity

Preliminary studies have suggested that rhodizonic acid may possess antimicrobial properties. Its effectiveness against certain bacterial strains indicates potential applications in developing antimicrobial agents. However, detailed studies are needed to fully elucidate these effects and the mechanisms involved.

Case Studies

- Detection of Heavy Metals : In forensic applications, rhodizonic acid has been employed to identify lead residues on hands after gunshot incidents. This method relies on the formation of colored complexes with lead ions, which can be quantitatively analyzed .

- Potential in Cancer Research : Some studies have explored the cytotoxic effects of rhodizonic acid on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells suggests it could be a candidate for further investigation in cancer therapeutics .

Toxicological Profile

The toxicological properties of rhodizonic acid dihydrate have not been fully characterized. However, available data suggest that it may cause irritation upon contact with skin or eyes and could potentially irritate the digestive tract if ingested . Further toxicological assessments are essential to determine safe handling practices and potential health risks.

特性

IUPAC Name |

5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQQBFFKTTYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。